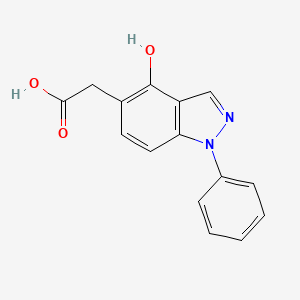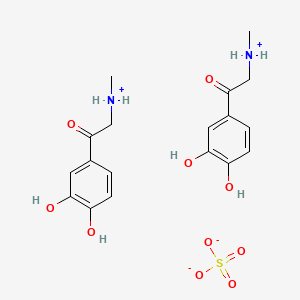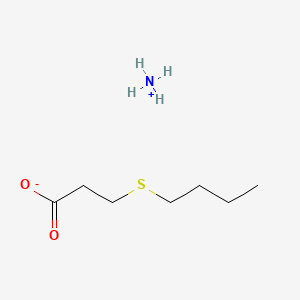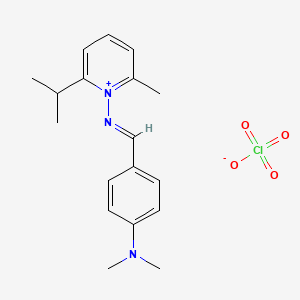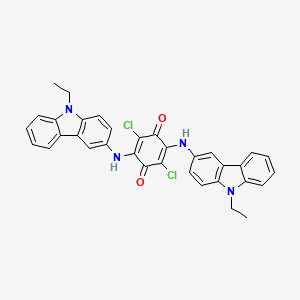![molecular formula C16H25N B12692851 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene CAS No. 31573-45-2](/img/structure/B12692851.png)
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyl-16-azabicyclo[1031]hexadeca-1(16),12,14-triene is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution may result in halogenated compounds .
Scientific Research Applications
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 16-Azabicyclo[10.3.1]hexadeca-1(16),12,14-triene
- 10-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-trien-11-ol
- 14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene
Uniqueness
14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene is unique due to its specific structural features and chemical properties.
Properties
CAS No. |
31573-45-2 |
|---|---|
Molecular Formula |
C16H25N |
Molecular Weight |
231.38 g/mol |
IUPAC Name |
14-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene |
InChI |
InChI=1S/C16H25N/c1-14-12-15-10-8-6-4-2-3-5-7-9-11-16(13-14)17-15/h12-13H,2-11H2,1H3 |
InChI Key |
OUKMHRRHBQEKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C1)CCCCCCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


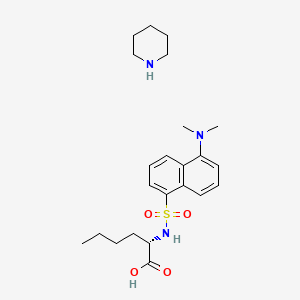
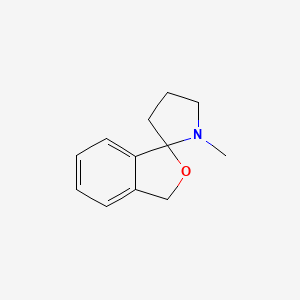
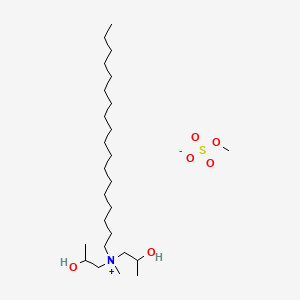
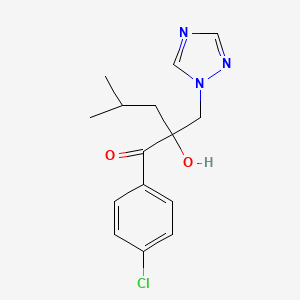
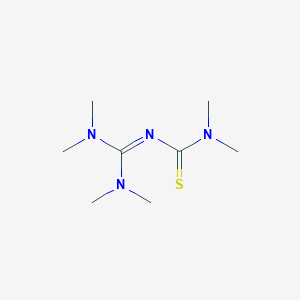
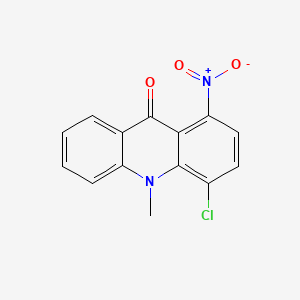
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
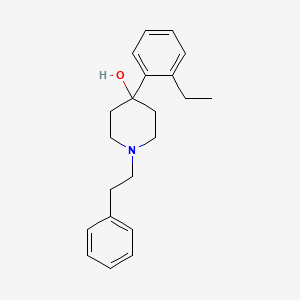
![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)
